

Discovery and Initial Characterization of BAY 1892005: A Technical Whitepaper

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Compound of Interest

Compound Name: BAY 1892005

Cat. No.: B10861678

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Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of **BAY 1892005**, a novel small molecule modulator of mutant p53 condensation. The information presented herein is collated from publicly available scientific literature, with a focus on the seminal publication by Lemos et al. (2020), "Identification of Small Molecules that Modulate Mutant p53 Condensation." This guide details the compound's mechanism of action, key in vitro activities, and the experimental methodologies employed in its initial investigation. All quantitative data are summarized in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the scientific concepts.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein. Certain p53 mutants have been observed to form condensates or aggregates within the nucleus of cancer cells. **BAY 1892005** has been identified as a small molecule that can modulate these mutant p53 condensates.^{[1][2]} This document serves as a technical guide to the foundational scientific knowledge surrounding **BAY 1892005**.

Discovery and Mechanism of Action

BAY 1892005 was identified through a high-throughput screen for small molecules that could alter the condensation state of mutant p53.[2] It is an aminothiazole derivative with the chemical formula $C_{11}H_8ClFN_2OS$ and a molecular weight of 270.71 g/mol .

The primary mechanism of action of **BAY 1892005** is the modulation of mutant p53 condensates.[2] It has been shown to induce the dissolution of structural mutant p53 condensates.[2] Interestingly, it exhibits a differential effect on various p53 mutants, leading to the condensation of DNA-binding defective p53 mutants.[2] Mass spectrometry analysis has confirmed that **BAY 1892005** can covalently bind to mutant p53 proteins, such as p53R175H and p53Y220C.[2] This direct interaction is believed to underlie its modulatory effects on p53 condensation.

It is important to note that **BAY 1892005** does not appear to reactivate the transcriptional functions of mutant p53.[1][2] Instead, its activity on p53 reporter constructs may be partially mediated through the activation of p73, a p53 family member.[2]

In Vitro Characterization

The initial characterization of **BAY 1892005** involved a series of in vitro assays to determine its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of **BAY 1892005**.

Table 1: Anti-proliferative Activity of BAY 1892005

Cell Line	p53 Status
Huh7	Mutant
H358	Mutant

Data sourced from MedChemExpress and GlpBio product pages.

Table 2: Covalent Binding of BAY 1892005 to Mutant p53

Mutant p53 Variant	Observed Mass Shift (Da)
p53R175H	+234
p53Y220C	+234
Data interpreted from Lemos et al. (2020).	

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial characterization of **BAY 1892005**.

Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of **BAY 1892005** in cancer cell lines.

Methodology:

- **Cell Culture:** Cancer cell lines (e.g., Huh7, H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Seeding:** Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay period.
- **Compound Treatment:** A serial dilution of **BAY 1892005** is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo® luminescent cell viability assay.
 - For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is

measured at a specific wavelength (e.g., 570 nm).

- For CellTiter-Glo® assay: The reagent, which measures ATP levels, is added to the wells, and luminescence is measured.
- Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.

Mutant p53 Condensation Assay

Objective: To visualize the effect of **BAY 1892005** on mutant p53 condensates in living cells.

Methodology:

- Cell Line Generation: A cell line stably expressing a fluorescently tagged mutant p53 (e.g., p53R175H-GFP) is generated.
- Cell Culture and Plating: The engineered cells are cultured and seeded onto glass-bottom dishes suitable for live-cell imaging.
- Compound Treatment: **BAY 1892005** is added to the cells at a specific concentration.
- Live-Cell Imaging: The cells are imaged using a high-resolution confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Time-lapse imaging is performed to observe the dynamics of the fluorescently tagged mutant p53 condensates before and after the addition of the compound.
- Image Analysis: The images are analyzed to quantify changes in the number, size, and intensity of the p53 condensates over time.

Mass Spectrometry for Covalent Binding

Objective: To determine if **BAY 1892005** binds covalently to mutant p53 protein.

Methodology:

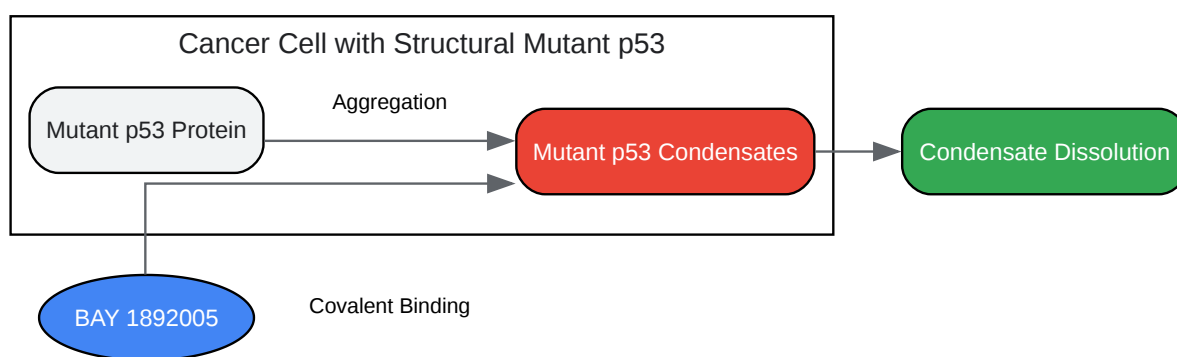
- Protein Incubation: Recombinant mutant p53 protein (e.g., p53R175H) is incubated with **BAY 1892005** or a vehicle control under controlled conditions (e.g., specific buffer, temperature,

and time).

- **Sample Preparation:** The protein samples are desalted and prepared for mass spectrometry analysis.
- **Mass Spectrometry:** The samples are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass of the intact protein is measured.
- **Data Analysis:** The mass spectra of the **BAY 1892005**-treated protein and the control protein are compared. A mass shift in the treated sample corresponding to the molecular weight of **BAY 1892005** (or a fragment thereof) indicates covalent binding.

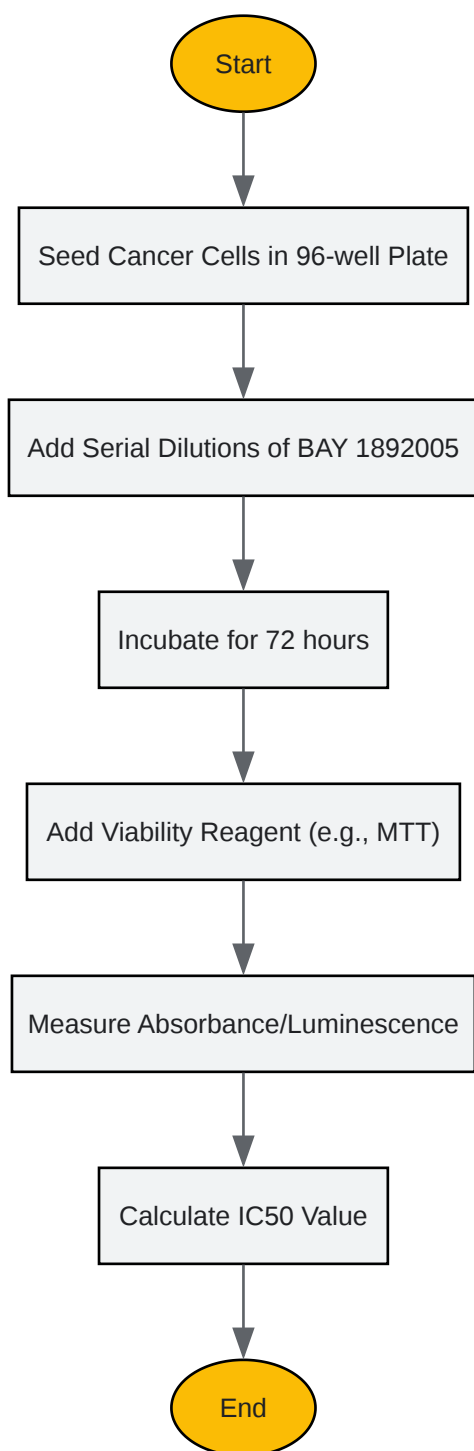
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of **BAY 1892005** and the workflows of the key experiments.



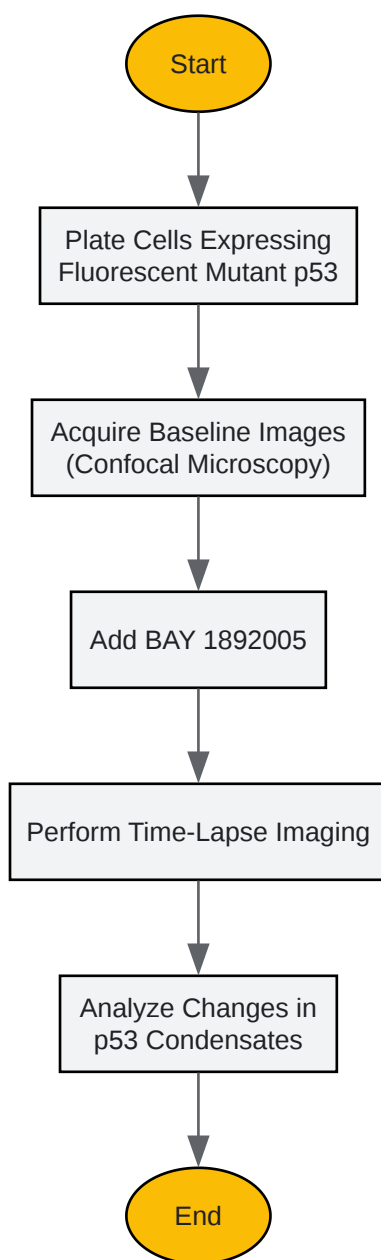
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Caption: Proposed mechanism of **BAY 1892005** on structural mutant p53 condensates.



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Caption: Experimental workflow for the cell proliferation assay.



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Caption: Experimental workflow for the mutant p53 condensation assay.

Conclusion

BAY 1892005 represents a novel chemical probe for studying the biology of mutant p53 condensation. Its discovery and initial characterization have provided valuable insights into a potential new strategy for targeting cancers with specific TP53 mutations. The data presented in this technical guide summarize the foundational knowledge of **BAY 1892005**, highlighting its

mechanism of action and in vitro activities. The detailed experimental protocols and visual workflows serve as a resource for researchers in the field of cancer biology and drug discovery, facilitating further investigation into the therapeutic potential of modulating mutant p53 condensates. Further research is warranted to explore the in vivo efficacy, safety profile, and the full spectrum of its biological effects.

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References

- 1. Identification of Small Molecules that Modulate Mutant p53 Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC [pmc.ncbi.nlm.nih.gov]
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